molecular formula C15H24N4O B5494122 4-(4-aminophenyl)-N,N-diethyl-1-piperazinecarboxamide

4-(4-aminophenyl)-N,N-diethyl-1-piperazinecarboxamide

Cat. No.: B5494122
M. Wt: 276.38 g/mol
InChI Key: RJSQQNVGZRUEAM-UHFFFAOYSA-N
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Description

4-(4-aminophenyl)-N,N-diethyl-1-piperazinecarboxamide is an organic compound with a complex structure that includes an aminophenyl group, a diethyl-substituted piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)-N,N-diethyl-1-piperazinecarboxamide typically involves multiple steps. One common method starts with the preparation of 4-aminophenyl derivatives, which are then reacted with diethylpiperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and catalysts like Raney Nickel for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminophenyl)-N,N-diethyl-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and strong bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-aminophenyl)-N,N-diethyl-1-piperazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)-N,N-diethyl-1-piperazinecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    4-aminophenyl derivatives: These compounds share the aminophenyl group and exhibit similar chemical reactivity.

    Diethylpiperazine derivatives:

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(4-aminophenyl)-N,N-diethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-3-17(4-2)15(20)19-11-9-18(10-12-19)14-7-5-13(16)6-8-14/h5-8H,3-4,9-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSQQNVGZRUEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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